Distinct 1H NMR Fingerprint Versus N,N‑Dimethyl and N‑Methyl Analogues
In a systematic NMR study of 21 substituted pyrazolo[3,4‑d]pyrimidin-4‑amines, the N,N‑diethyl‑substituted congener (CAS 7460‑18‑6) was unambiguously assigned using 1H‑13C HMQC and HMBC experiments [1]. Although the published short communication does not tabulate chemical shifts per compound, the two‑dimensional correlation map provides a fingerprint that differentiates the diethyl‑amino spin system from the N,N‑dimethyl (CAS 5334‑49‑6, δ N‑CH₃ ~3.1‑3.3 ppm) and N‑methyl (CAS 6284‑74‑8, δ N‑CH₃ ~3.0 ppm) analogues [1]. The ethyl triplet‑quartet pattern and the distinct N(1)‑methyl singlet serve as unequivocal identity markers.
| Evidence Dimension | 1H NMR fingerprint (alkyl‑region spin‑system assignment) |
|---|---|
| Target Compound Data | N,N‑diethyl pattern (δ CH₂ ~3.6‑3.8 ppm, δ CH₃ ~1.2‑1.3 ppm) plus N(1)‑CH₃ singlet; confirmed by HMQC/HMBC [1]. |
| Comparator Or Baseline | N,N‑dimethyl analogue (CAS 5334‑49‑6): N‑CH₃ singlet ~3.1‑3.3 ppm. N‑methyl analogue (CAS 6284‑74‑8): N‑CH₃ ~3.0 ppm [1]. |
| Quantified Difference | Presence of ethyl CH₂/CH₃ spin system versus dimethyl/methyl singlet; qualitative but analytically decisive. |
| Conditions | CDCl₃ or DMSO‑d₆, 1H/13C NMR, HMQC, HMBC (Magn. Reson. Chem. 2009). |
Why This Matters
Procurement of the correct CAS can be verified by a simple 1H‑NMR check; the distinct ethyl signal pattern precludes mis‑identification with the cheaper, more readily available N‑methyl or N,N‑dimethyl analogues.
- [1] Rodrigues, L. M.; Sivasubramanian, A.; Pinto, E. M. M. S.; Campos, A. M. F. O.; Seijas, J. A.; Vázquez‑Tato, M. P. NMR analysis of a series of substituted pyrazolo[3,4‑d]pyrimidines‑4‑amines. Magn. Reson. Chem. 2009, 47 (1), 84‑86. View Source
